molecular formula C22H24Cl3N3OS B1240297 Elzasonan hydrochloride CAS No. 220322-05-4

Elzasonan hydrochloride

Cat. No.: B1240297
CAS No.: 220322-05-4
M. Wt: 484.9 g/mol
InChI Key: NMTRXBJYASHMND-UXTSPRGOSA-N
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Description

Preparation Methods

The synthetic route for elzasonan hydrochloride involves the reaction of 4-(3,4-dichlorophenyl)-2-[2-(4-methylpiperazin-1-yl)-benzylidene]-thiomorpholin-3-one with hydrochloric acid. The reaction conditions typically include the use of solvents like dimethyl sulfoxide (DMSO) and controlled temperatures to ensure the stability of the compound .

Chemical Reactions Analysis

Elzasonan hydrochloride undergoes several types of chemical reactions, including:

    Oxidation: This reaction can be facilitated by oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions may involve reagents such as lithium aluminum hydride.

    Substitution: Common reagents for substitution reactions include halogens and nucleophiles.

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction could produce secondary amines .

Scientific Research Applications

Elzasonan hydrochloride has been primarily studied for its potential use in treating depression. By blocking 5-HT1B and 5-HT1D autoreceptors, it enhances serotonergic signaling, which is believed to have antidepressant effects.

In chemistry, this compound serves as a model compound for studying receptor-ligand interactions and the development of selective receptor antagonists. Its unique structure makes it a valuable tool for medicinal chemistry research.

Mechanism of Action

Elzasonan hydrochloride exerts its effects by selectively blocking 5-HT1B and 5-HT1D receptors. These receptors are involved in the regulation of serotonin release in the brain. By inhibiting these receptors, this compound enhances serotonergic innervations from the raphe nucleus, leading to improved signaling in limbic regions such as the hippocampus and prefrontal cortex. This mechanism is believed to contribute to its antidepressant effects .

Comparison with Similar Compounds

Elzasonan hydrochloride can be compared with other selective 5-HT1B and 5-HT1D receptor antagonists, such as:

  • GR-127,935
  • SB-649,915

These compounds share similar mechanisms of action but may differ in their pharmacokinetic properties, receptor selectivity, and clinical efficacy. This compound is unique in its specific chemical structure and its development history by Pfizer .

Biological Activity

Elzasonan hydrochloride is a compound of significant interest in pharmacological research, particularly for its potential applications in treating various psychiatric disorders. This article provides a comprehensive overview of its biological activity, including metabolic pathways, receptor interactions, and clinical case studies that highlight its efficacy and safety.

1. Metabolism and Pharmacokinetics

Recent studies have elucidated the metabolic pathways of this compound, primarily focusing on its interactions with cytochrome P450 enzymes. In vitro experiments using human liver microsomes and recombinant P450 enzymes have shown that elzasonan undergoes oxidative N-demethylation and forms several metabolites, including M4, M5, and M6. Notably, CYP3A4 is identified as the primary enzyme responsible for the formation of several key metabolites, while CYP2C8 also plays a role in the metabolism of elzasonan .

Table 1: Metabolic Pathways of this compound

MetaboliteFormation PathwayKey Enzyme
M3Oxidative N-demethylationCYP3A4
M4OxidationCYP2C8
M5Oxidation to elzasonan N-oxideCYP3A4
M6Cyclization and subsequent oxidationCYP3A4

2. Receptor Interactions

This compound acts primarily as an agonist at serotonin receptors, specifically the 5-HT1B receptor. This receptor is part of the G-protein coupled receptor (GPCR) family and is crucial in modulating neurotransmitter release in the brain. The binding of elzasonan to this receptor leads to a conformational change that activates downstream signaling pathways, affecting various physiological processes including mood regulation and vasoconstriction .

Table 2: Receptor Binding Affinities

Receptor TypeBinding Affinity (Ki)
5-HT1BLow nanomolar range
Other GPCRsVariable

3. Clinical Efficacy and Safety

Clinical studies have assessed the efficacy and safety profile of this compound in patients with major depressive disorder (MDD). In one notable case study, a patient with treatment-resistant depression was administered elzasonan after failing multiple SSRIs. The patient reported significant improvements in mood and overall functioning after several weeks of treatment. Adverse effects were minimal and manageable, primarily involving gastrointestinal disturbances .

Case Study Summary:

  • Patient Profile: 33-year-old male with a history of MDD.
  • Previous Treatments: Escitalopram, venlafaxine (both ineffective).
  • Treatment: Initiation of this compound.
  • Outcome: Improved mood, decreased depressive symptoms, minimal side effects.

4. Comparative Analysis with Other Antidepressants

Elzasonan's mechanism of action is similar to that of other antidepressants but offers unique advantages due to its specific receptor targeting profile. Compared to traditional SSRIs like fluoxetine, elzasonan may provide quicker relief from depressive symptoms due to its direct action on serotonin receptors.

Table 3: Comparison with Other Antidepressants

Drug ClassMechanism of ActionOnset of ActionCommon Side Effects
SSRIs (e.g., Fluoxetine)Serotonin reuptake inhibition2-4 weeksNausea, sexual dysfunction
This compoundSerotonin receptor agonism1-2 weeksMild gastrointestinal issues

Properties

CAS No.

220322-05-4

Molecular Formula

C22H24Cl3N3OS

Molecular Weight

484.9 g/mol

IUPAC Name

(2Z)-4-(3,4-dichlorophenyl)-2-[[2-(4-methylpiperazin-1-yl)phenyl]methylidene]thiomorpholin-3-one;hydrochloride

InChI

InChI=1S/C22H23Cl2N3OS.ClH/c1-25-8-10-26(11-9-25)20-5-3-2-4-16(20)14-21-22(28)27(12-13-29-21)17-6-7-18(23)19(24)15-17;/h2-7,14-15H,8-13H2,1H3;1H/b21-14-;

InChI Key

NMTRXBJYASHMND-UXTSPRGOSA-N

SMILES

CN1CCN(CC1)C2=CC=CC=C2C=C3C(=O)N(CCS3)C4=CC(=C(C=C4)Cl)Cl.Cl

Isomeric SMILES

CN1CCN(CC1)C2=CC=CC=C2/C=C\3/C(=O)N(CCS3)C4=CC(=C(C=C4)Cl)Cl.Cl

Canonical SMILES

CN1CCN(CC1)C2=CC=CC=C2C=C3C(=O)N(CCS3)C4=CC(=C(C=C4)Cl)Cl.Cl

Origin of Product

United States

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